N-[3’,4’ Dihydroxy-(E)-cinnamoyl]-L-aspartic acid N-[3’,4’ Dihydroxy-(E)-cinnamoyl]-L-aspartic acid
Brand Name: Vulcanchem
CAS No.: 860295-20-1
VCID: VC0148886
InChI: InChI=1S/C13H13NO7/c15-9-3-1-7(5-10(9)16)2-4-11(17)14-8(13(20)21)6-12(18)19/h1-5,8,15-16H,6H2,(H,14,17)(H,18,19)(H,20,21)/b4-2+/t8-/m0/s1
SMILES: C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O
Molecular Formula: C13H13NO7
Molecular Weight: 295.24 g/mol

N-[3’,4’ Dihydroxy-(E)-cinnamoyl]-L-aspartic acid

CAS No.: 860295-20-1

Reference Standards

VCID: VC0148886

Molecular Formula: C13H13NO7

Molecular Weight: 295.24 g/mol

Purity: 95% min.

N-[3’,4’ Dihydroxy-(E)-cinnamoyl]-L-aspartic acid - 860295-20-1

CAS No. 860295-20-1
Product Name N-[3’,4’ Dihydroxy-(E)-cinnamoyl]-L-aspartic acid
Molecular Formula C13H13NO7
Molecular Weight 295.24 g/mol
IUPAC Name (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioic acid
Standard InChI InChI=1S/C13H13NO7/c15-9-3-1-7(5-10(9)16)2-4-11(17)14-8(13(20)21)6-12(18)19/h1-5,8,15-16H,6H2,(H,14,17)(H,18,19)(H,20,21)/b4-2+/t8-/m0/s1
Standard InChIKey YNHFZQQNJPOYRC-KHVHVRLGSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O)O
SMILES C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O
Physical Description Solid
Purity 95% min.
Synonyms N-[3’,4’ Dihydroxy-(E)-cinnamoyl]-L-aspartic acid
PubChem Compound 23658567
Last Modified Nov 11 2021
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